molecular formula C19H22ClN3OS2 B2479332 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217227-10-5

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2479332
CAS No.: 1217227-10-5
M. Wt: 407.98
InChI Key: KUFUBSXINRCGHA-ASTDGNLGSA-N
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Description

This compound is a benzothiazole-based acrylamide derivative featuring a thiophen-2-yl substituent and a dimethylaminopropyl side chain, formulated as a hydrochloride salt. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The acrylamide linkage ensures structural rigidity, while the thiophene and dimethylamino groups contribute to electronic and solubility profiles. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-6-13-22(18(23)11-10-15-7-5-14-24-15)19-20-16-8-3-4-9-17(16)25-19;/h3-5,7-11,14H,6,12-13H2,1-2H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUBSXINRCGHA-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, identified by CAS Number 1217227-10-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C19H22ClN3OS2C_{19}H_{22}ClN_{3}OS_{2}, with a molecular weight of 408.0 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with dimethylamino propyl acrylamide. The synthetic route often employs various coupling agents to facilitate the formation of the desired acrylamide structure. For instance, methods involving N-acylation and N-alkylation techniques have been documented in literature, showcasing the versatility in synthesizing related compounds .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzothiazole analogues demonstrated that certain compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited effects against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AS. aureus15
Compound BB. cereus12
Compound CE. coliNo activity
Compound DP. aeruginosaNo activity

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, thereby preventing cancer cell division .

Case Study: Inhibition of Cancer Cell Lines
A recent study assessed the cytotoxic effects of a series of benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that some derivatives exhibited IC50 values in the micromolar range, demonstrating significant potential as anticancer agents .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase Inhibition : Compounds containing a benzothiazole moiety have been shown to inhibit acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The compound has been tested for its antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicated that certain derivatives possess significant free radical scavenging abilities .

Table 2: Antioxidant Activity Assessment

SampleConcentration (mg/mL)% InhibitionIC50 (mg/mL)
Sample A100750.5
Sample B100600.8
Sample C100451.2

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of benzo[d]thiazole have been evaluated for their effectiveness against various bacterial strains. The incorporation of thiophene and dimethylamino groups enhances their interaction with microbial targets, potentially leading to improved efficacy .

2. Anticancer Activity
Compounds like (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride have shown promise as anticancer agents. Studies on related acrylamide derivatives suggest that the thiazole and thiophene moieties contribute to cytotoxic effects against cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

3. Antioxidant Effects
The antioxidant properties of similar compounds have been documented, indicating their potential role in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

1. Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. For example, the synthesis might start with a benzo[d]thiazole derivative reacting with a thiophene-containing compound under basic conditions to form the acrylamide structure .

2. Acylation Reactions
Acylation can be employed to introduce functional groups that enhance biological activity. The acylation of amines with appropriate acyl chlorides leads to the formation of the desired amide linkages in the target compound .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological properties of this compound:

1. Role of Functional Groups
The presence of the benzo[d]thiazole ring is essential for antimicrobial activity, while the thiophene moiety contributes to enhanced lipophilicity and cellular uptake. The dimethylamino group can increase solubility and improve pharmacokinetic properties .

2. Modifications for Enhanced Activity
Modifications at various positions on the aromatic rings can lead to derivatives with improved potency and selectivity towards specific biological targets. For instance, substituting different groups on the thiophene or thiazole rings may yield compounds with enhanced anticancer or antimicrobial activity .

Case Studies

Several studies highlight the effectiveness of compounds similar to this compound:

  • Anticancer Screening : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
  • Antimicrobial Testing : Research on related acrylamide compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural components like thiazoles and thiophenes in antimicrobial action .

Chemical Reactions Analysis

Amidation and Acrylamide Formation

The acrylamide backbone is synthesized via nucleophilic acyl substitution. A primary or secondary amine reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide bond . For this compound:

  • Step 1 : Benzo[d]thiazol-2-amine reacts with acryloyl chloride at −78°C in dichloromethane (DCM) to form N-(benzo[d]thiazol-2-yl)acrylamide .

  • Step 2 : 3-(Dimethylamino)propylamine undergoes a second amidation with the intermediate acrylamide under similar conditions, yielding the bis-amide structure .

Key Conditions :

ReagentSolventTemperatureYield
Acryloyl chlorideDCM−78°C~70%
TriethylamineDCM−78°C-

Heck Coupling for α,β-Unsaturation

The (E)-3-(thiophen-2-yl)acrylamide moiety is formed via a palladium-catalyzed Heck coupling between a thiophene-substituted alkene and an acrylamide precursor . This reaction establishes the stereospecific trans (E) configuration:

  • Thiophene-2-boronic acid reacts with N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acrylamide in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., tri-o-tolylphosphine) .

Optimized Parameters :

CatalystLigandSolventTemperatureYield
Pd(OAc)₂ (5 mol%)Tri-o-tolylphosphinePropionitrile/DMF100°C60–65%

Buchwald-Hartwig Amination

The dimethylamino propyl side chain is introduced via Buchwald-Hartwig C–N cross-coupling. A brominated precursor reacts with 3-(dimethylamino)propan-1-amine using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) .

Example Protocol :

SubstrateAmineCatalystLigandYield
Bromobenzothiazole3-(Dimethylamino)propan-1-aminePd₂(dba)₃Xantphos~55%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) . This enhances solubility and stability:

  • The tertiary amine in the dimethylamino propyl group protonates, forming a crystalline hydrochloride salt.

Typical Procedure :

AcidSolventTemperaturePurity
HCl (gas)Ethanol0–5°C≥95%

Functionalization of Heterocycles

  • Thiophene Ring : Electrophilic substitution (e.g., bromination) occurs at the 5-position of the thiophene moiety .

  • Benzo[d]thiazole : The NH group in benzo[d]thiazole participates in hydrogen bonding, influencing reactivity in biological assays .

Stability and Degradation

  • Hydrolytic Stability : The acrylamide bond resists hydrolysis under physiological pH (6–8) but degrades in strongly acidic/basic conditions .

  • Thermal Stability : Decomposes above 200°C, with the hydrochloride salt showing improved thermal stability over the free base.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Acrylamide Backbone

Compound 9b : (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
  • Key Differences : Replaces the thiophen-2-yl group with a 4-methoxyphenyl moiety.
  • Synthesis : Lower yield (16%) compared to the target compound, suggesting reduced reactivity of the methoxyphenyl substituent .
  • Bioactivity : Demonstrates prostaglandin E2 (PGE2) suppression, but the lack of a thiophene may reduce binding affinity to sulfur-dependent enzymes .
Compound 4 : N-(6-Acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide
  • Key Differences: Includes a cyano group and acetylated benzothiazole, altering electronic properties.
  • Synthesis : Utilizes dioxane and dimethylformamide-dimethylacetal under reflux, differing from the target compound’s likely solvent system .
  • Applications: Potential antimicrobial activity due to the acetyl group, though steric hindrance may limit efficacy compared to the target’s thiophene .
Compound 3112 : (Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide
  • Key Differences: Propyl chain instead of dimethylaminopropyl; (Z)-isomer configuration.
  • Synthesis : Derived from a thienyl oxazolone precursor, indicating divergent reactivity pathways .
  • Steric Effects: The propyl group may reduce cellular uptake efficiency compared to the dimethylaminopropyl chain in the target compound .

Substituent Variations in Benzothiazole Derivatives ()

Compound Name Key Substituents Notable Properties
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-Dimethoxyphenyl Enhanced lipophilicity; potential CNS activity
N-(Benzothiazole-2-yl)-2-phenylacetamide Phenylacetamide Simplified structure; lower molecular weight
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide 3-Chlorophenyl; propanamide Electrophilic chlorine may improve target binding
  • Thiophene vs. Phenyl Groups : The target’s thiophen-2-yl group offers π-π stacking with heteroaromatic residues in enzymes, unlike phenyl derivatives .
  • Dimethylaminopropyl Chain: Enhances solubility and cationic character, aiding membrane penetration compared to unsubstituted or shorter chains .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Target compound’s hydrochloride form likely has a higher melting point (>200°C) compared to neutral analogues like Compound 9b (mp 155–160°C) .
  • NMR Signatures : Thiophene protons (δ 6.60–7.20 ppm) distinguish the target from methoxyphenyl (δ 6.80–7.40 ppm) or chlorophenyl derivatives .
  • MS Data: Molecular ion peaks align with acrylamide fragmentation patterns, but the dimethylaminopropyl group introduces unique cleavage sites .

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